ナロキソン-3-グルクロン酸

概要

説明

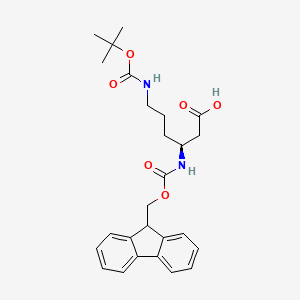

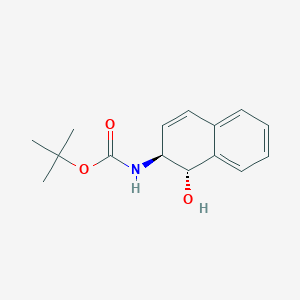

Naloxone-3-glucuronide is a metabolite of naloxone . Naloxone is a pure opioid antagonist and, when taken at recommended doses, has no physiological effects in the absence of an opioid agonist . Naloxone-3-glucuronide can be used for the assay of naloxone metabolites .

Molecular Structure Analysis

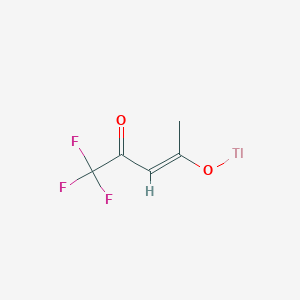

Naloxone-3-glucuronide has a molecular weight of 503.50 and a chemical formula of C25H29NO10 . It contains a total of 70 bonds, including 41 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, and various ring structures .Chemical Reactions Analysis

Naloxone primarily undergoes glucuronidation to form naloxone-3-glucuronide . The specific chemical reactions involving Naloxone-3-glucuronide are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

Naloxone-3-glucuronide has a molecular weight of 503.50 and a chemical formula of C25H29NO10 . Further physical and chemical properties are not detailed in the retrieved sources.科学的研究の応用

オピオイド過量摂取治療

ナロキソン-3-グルクロン酸は、ナロキソンの代謝産物であり、世界保健機関(WHO)によって必須医薬品に指定されており、オピオイドによる呼吸抑制の治療に第一選択薬です . オピオイド作動薬をμオピオイド受容体(MOR)から競合的に置換することで作用します。 その効果は、MOR受容体からの解離速度や被験者の体質など、オピオイド作動薬の薬理学的特性に依存します .

薬物動態研究

ナロキソン-3-グルクロン酸は、薬物動態研究で使用されてきました。例えば、Papathanasiouらは、健康な被験者に対する高用量経鼻標的制御輸注後のナロキソンおよびナロキソン-3-グルクロン酸の薬物動態を特徴付ける薬物動態モデルを開発しました .

モルヒネ拮抗作用

ナロキソン-3-グルクロン酸は、モルヒネ誘発性の管腔流出量の減少を10分以内にベースラインまで回復させることが示されています . このことは、特に過量摂取の場合、モルヒネに対する強力な拮抗薬として使用できることを示唆しています。

胃腸運動研究

胃腸運動に関する研究では、ナロキソン-3-グルクロン酸は、単離ラット結腸におけるモルヒネ誘発性の管腔流出量の減少を回復させることが示されています . このことは、オピオイド誘発性便秘やオピオイドのその他の胃腸副作用に関する研究に使用できることを示唆しています。

ナロキソン代謝産物のアッセイ

ナロキソン-3-グルクロン酸は、ナロキソン代謝産物のアッセイに使用できます . これにより、ナロキソンやその他の類似化合物の代謝に関する研究に役立ちます。

末梢制限オピオイド拮抗薬

ナロキソン-3-グルクロン酸は、灌流された単離ラット結腸において、モルヒネの運動抑制効果を末梢的に拮抗する、極めて極性の高いナロキソン誘導体です . 安定しており、結腸粘膜血漿バリアを透過しません . これにより、末梢オピオイド受容体に関する研究において、潜在的に有用なツールとなります。

作用機序

Target of Action

Naloxone-3-glucuronide, like its parent compound Naloxone, primarily targets the μ-opioid receptors (MOR) in the body . These receptors play a crucial role in the analgesic effects of opioids and are also involved in the adverse effects of opioids, such as respiratory depression and constipation .

Mode of Action

Naloxone-3-glucuronide acts by competitively displacing opioid agonists at the μ-opioid receptor . This displacement is dependent on the pharmacological characteristics of the opioid agonist, such as its dissociation rate from the MOR receptor . By acting as an inverse agonist, Naloxone-3-glucuronide causes the rapid removal of any other drugs bound to these receptors .

Biochemical Pathways

The primary biochemical pathway affected by Naloxone-3-glucuronide is the opioid signaling pathway. By displacing opioid agonists from the μ-opioid receptor, Naloxone-3-glucuronide blocks the downstream effects of opioid signaling . This includes the inhibition of adenylate cyclase, decreased cAMP production, and reduced neuronal excitability . Additionally, Naloxone-3-glucuronide may also influence the Toll-Like Receptor 4 (TLR4) pathway, which is involved in the innate immune response .

Pharmacokinetics

Naloxone-3-glucuronide, similar to Naloxone, is rapidly eliminated due to high clearance . The half-life of Naloxone is between 60 to 120 minutes . The major routes for administration are intravenous, intramuscular, and intranasal . The nasal bioavailability is about 50%, and the time to maximum concentration (Tmax) is 15 to 30 minutes . The duration of action of 1 mg intravenous is 2 hours, possibly longer by intramuscular and intranasal administration .

Result of Action

The primary result of Naloxone-3-glucuronide’s action is the reversal of opioid-induced effects. By displacing opioid agonists from the μ-opioid receptor, Naloxone-3-glucuronide can rapidly restore normal breathing in a person if their breathing has slowed or stopped because of an opioid overdose . It is also able to reverse the morphine-induced delay of colonic transit time in humans .

Action Environment

The action, efficacy, and stability of Naloxone-3-glucuronide can be influenced by various environmental factors. For instance, the presence of other opioid agonists in the body can affect the displacement activity of Naloxone-3-glucuronide at the μ-opioid receptor . Additionally, the route of administration can also impact the onset and duration of its action .

Safety and Hazards

Naloxone-3-glucuronide is used for the assay of naloxone metabolites . A safety data sheet for naloxone suggests that there may be mild irritation at the site of contact, irritation and redness in the eyes, irritation of the throat if ingested, and irritation of the throat with a feeling of tightness in the chest if inhaled .

将来の方向性

Intranasal administration of naloxone is effective in the treatment of opioid overdose when intravenous administration is impossible or undesirable . Naloxone is a World Health Organization (WHO)-listed essential medicine and is the first choice for treating the respiratory depression of opioids, also by lay-people witnessing an opioid overdose .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(4R,4aS,7aR,12bS)-4a-hydroxy-7-oxo-3-prop-2-enyl-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29NO10/c1-2-8-26-9-7-24-15-11-3-4-13(34-23-18(30)16(28)17(29)20(36-23)22(31)32)19(15)35-21(24)12(27)5-6-25(24,33)14(26)10-11/h2-4,14,16-18,20-21,23,28-30,33H,1,5-10H2,(H,31,32)/t14-,16+,17+,18-,20+,21+,23-,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSRNCSJRHACUJL-JXOQMJNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O)O4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22135-79-1 | |

| Record name | Naloxone-3-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022135791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NALOXONE-3-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86O922U8J0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512817.png)

![(8R,9S,13S,14S)-3-Hydroxy-2-(113C)methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1512826.png)

![2,2-dimethylpropanoic acid;methylbenzene;rhodium;tris[4-(trifluoromethyl)phenyl]phosphane](/img/structure/B1512835.png)